molecular formula C9H18N2O B039700 1,3,3,5,5-Pentamethylpiperazin-2-one CAS No. 111205-19-7

1,3,3,5,5-Pentamethylpiperazin-2-one

Cat. No.: B039700
CAS No.: 111205-19-7
M. Wt: 170.25 g/mol
InChI Key: IXNSNZGDBVRYND-UHFFFAOYSA-N
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Description

1,3,3,5,5-Pentamethylpiperazin-2-one is a heterocyclic organic compound featuring a six-membered piperazin-2-one ring substituted with five methyl groups. The ketone group at position 2 distinguishes it from simple piperazine derivatives, conferring distinct electronic and steric properties.

Properties

CAS No.

111205-19-7

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1,3,3,5,5-pentamethylpiperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-8(2)6-11(5)7(12)9(3,4)10-8/h10H,6H2,1-5H3

InChI Key

IXNSNZGDBVRYND-UHFFFAOYSA-N

SMILES

CC1(CN(C(=O)C(N1)(C)C)C)C

Canonical SMILES

CC1(CN(C(=O)C(N1)(C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one (CAS 1235670-92-4)

  • Structural Differences : While both compounds share the piperazin-2-one core, the latter features a pyrazole-acetyl substituent instead of methyl groups.
  • However, the methyl groups in the target compound may improve metabolic stability due to steric hindrance against enzymatic degradation .
Property 1,3,3,5,5-Pentamethylpiperazin-2-one 4-(2-(3,5-Dimethylpyrazol-1-yl)acetyl)piperazin-2-one
Core Structure Piperazin-2-one Piperazin-2-one
Substituents Five methyl groups Acetyl-pyrazole
Lipophilicity (Predicted) High Moderate (due to polar acetyl group)
Synthetic Accessibility Likely challenging (multiple methylations) Moderate (modular pyrazole coupling)

Piperazine Derivatives with Aryl Substituents

5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide

  • Structural Differences : This compound replaces the ketone group of piperazin-2-one with a secondary amine, forming a piperazine ring. The 3,5-dichlorophenyl and pyridylphenyl groups enhance aromatic interactions, which are absent in the methylated piperazin-2-one.
  • Functional Implications : The dichlorophenyl-piperazine moiety is common in dopamine receptor ligands (e.g., D3 antagonists), suggesting that piperazine derivatives are more suited for CNS targets. In contrast, the steric bulk of this compound may limit blood-brain barrier penetration .

6-(Piperazin-1-yl)-1,3,5-triazine

  • Structural Differences : This compound replaces the piperazin-2-one core with a triazine ring linked to piperazine.
  • Functional Implications : The triazine scaffold enables broad anti-parasitic activity (e.g., schistosomiasis), likely due to its planar structure facilitating intercalation or enzyme inhibition. The rigid triazine core contrasts with the flexibility of piperazin-2-one, which may allow conformational adaptability in binding pockets .

Key Research Findings and Implications

Substituent Effects: Methyl groups in this compound likely increase steric hindrance and lipophilicity, making it less water-soluble but more metabolically stable than analogs with polar substituents (e.g., acetyl-pyrazole). Piperazine derivatives with aryl groups (e.g., dichlorophenyl) exhibit stronger affinity for neurotransmitter receptors, whereas piperazin-2-one derivatives may favor non-CNS applications .

Synthetic Challenges :

  • The synthesis of this compound requires precise methyl group installation, as seen in related cyclohexane derivative syntheses . This contrasts with simpler piperazine or triazine derivatives, which allow modular functionalization.

Biological Activity Gaps: No direct anti-parasitic or receptor-binding data were found for this compound in the provided evidence.

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